5-Fluoro-1H-indene
Overview
Description
5-Fluoro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-indene typically involves the fluorination of indene. One common method is the electrophilic fluorination of indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoroindene derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindene ketones, while substitution reactions can produce a variety of fluoroindene derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated compounds like this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-indene depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors. This can lead to increased potency and selectivity in drug development. The exact molecular targets and pathways involved would vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound without the fluorine atom.
5-Chloro-1H-indene: A chlorinated derivative with similar properties.
5-Bromo-1H-indene: A brominated derivative with distinct reactivity.
Uniqueness
5-Fluoro-1H-indene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can lead to differences in reactivity, stability, and biological activity compared to other halogenated indene derivatives. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAUUKDYIHSGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505347 | |
Record name | 5-Fluoro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52031-15-9 | |
Record name | 5-Fluoro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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